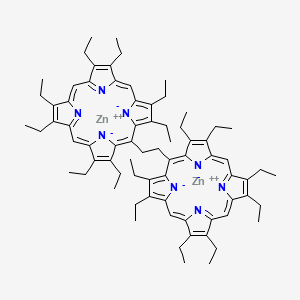
4-Nitro-3-(trifluoromethyl)benzonitrile
説明
4-Nitro-3-(trifluoromethyl)benzonitrile is an organic compound with the linear formula O2NC6H3(CF3)CN . It has a molecular weight of 216.12 . It is a solid substance with a melting point of 84-86 °C .
Molecular Structure Analysis
The molecular structure of 4-Nitro-3-(trifluoromethyl)benzonitrile can be represented by the SMILES string [O-]N+c1ccc(cc1C(F)(F)F)C#N . The InChI representation is 1S/C8H3F3N2O2/c9-8(10,11)6-3-5(4-12)1-2-7(6)13(14)15/h1-3H .Physical And Chemical Properties Analysis
4-Nitro-3-(trifluoromethyl)benzonitrile is a solid substance with a melting point of 84-86 °C . It has a molecular weight of 216.12 . The compound’s linear formula is O2NC6H3(CF3)CN .科学的研究の応用
1. Pharmaceuticals
- Application : The trifluoromethyl group, which is present in “4-Nitro-3-(trifluoromethyl)benzonitrile”, is found in many FDA-approved drugs. These drugs have been used for various diseases and disorders over the past 20 years .
- Method : The trifluoromethyl group is incorporated into potential drug molecules during their synthesis .
- Results : The incorporation of the trifluoromethyl group in drug molecules has led to numerous pharmacological activities. In fact, more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .
2. High Voltage Lithium-Ion Batteries
- Application : “4-Nitro-3-(trifluoromethyl)benzonitrile” is used as an electrolyte additive for the LiNi 0.5 Mn 1.5 O 4 cathode of high voltage lithium-ion batteries .
- Method : During the charge-discharge tests, 0.5 wt.% of “4-Nitro-3-(trifluoromethyl)benzonitrile” is added to the electrolyte .
- Results : The cyclic stability of LiNi 0.5 Mn 1.5 O 4 is significantly improved by using "4-Nitro-3-(trifluoromethyl)benzonitrile" .
3. 4-(Trifluoromethyl)benzonitrile
- Application : This compound is a key intermediate in the synthesis of fluvoxamine .
- Method : It participates in nickel-catalyzed arylcyanation reaction of 4-octyne .
4. 4-Amino-2-(trifluoromethyl)benzonitrile
- Application : This compound can serve as a starting material in the synthesis of benzimidazoles .
- Method : Benzimidazoles are synthesized using this compound .
- Results : Benzimidazoles can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .
5. 3-(Trifluoromethyl)benzonitrile
- Application : This compound was used as a reference compound in the determination of the electron affinity of 1,3,5,7-cyclooctatetraene (COT) .
3. 4-(Trifluoromethyl)benzonitrile
- Application : This compound is a key intermediate in the synthesis of fluvoxamine .
- Method : It participates in nickel-catalyzed arylcyanation reaction of 4-octyne .
4. 4-Amino-2-(trifluoromethyl)benzonitrile
- Application : This compound can serve as a starting material in the synthesis of benzimidazoles .
- Method : Benzimidazoles are synthesized using this compound .
- Results : Benzimidazoles can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .
5. 3-(Trifluoromethyl)benzonitrile
Safety And Hazards
4-Nitro-3-(trifluoromethyl)benzonitrile is classified as an eye irritant, skin irritant, and can cause specific target organ toxicity (respiratory system) upon single exposure . The compound has a flash point of 113 °C . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
特性
IUPAC Name |
4-nitro-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O2/c9-8(10,11)6-3-5(4-12)1-2-7(6)13(14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSDRULQBQMLES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559935 | |
| Record name | 4-Nitro-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-3-(trifluoromethyl)benzonitrile | |
CAS RN |
320-36-5 | |
| Record name | 4-Nitro-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitro-3-(trifluoromethyl) benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[Diethoxy(methyl)silyl]methyl 2-methylprop-2-enoate](/img/structure/B1590806.png)


![Spiro[isoindoline-1,4'-piperidin]-3-one](/img/structure/B1590810.png)

![Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1590812.png)



![4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1590820.png)